molecular formula C21H18N4O2 B2861600 1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 894995-46-1

1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B2861600
CAS RN: 894995-46-1
M. Wt: 358.401
InChI Key: BDJZFOLOTNOJSS-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been found to exhibit superior cytotoxic activities against MCF-7 and HCT-116 cell lines .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved under ultrasonic-assisted conditions . The process involves the use of a Huisgen 1,3-dipolar cycloaddition reaction . The synthesis yields a variety of compounds, some of which have shown good to moderate anticancer activity .


Molecular Structure Analysis

Molecular docking simulations have confirmed that these compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This suggests that the molecular structure of these compounds is well-suited for interactions with CDK2 .


Chemical Reactions Analysis

These compounds have been found to inhibit CDK2, a target for cancer treatment . This inhibition is achieved through interactions with the CDK2 active site .


Physical And Chemical Properties Analysis

While specific physical and chemical properties of this compound are not mentioned in the retrieved papers, it’s known that these compounds belong to the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds are nitrogen-containing heterocyclic compounds .

Scientific Research Applications

Synthesis and Biological Activities

Researchers have synthesized a variety of pyrazolo[3,4-d]pyrimidin-4-one derivatives, exploring their potential biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory effects. The structural modification of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been a key area of interest, aiming to enhance their efficacy and selectivity towards specific biological targets.

  • Antimicrobial and Anticancer Agents : Novel pyrazole derivatives incorporating pyrazolo[4,3-d]pyrimidine structures have been synthesized and evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity than reference drugs, with significant antimicrobial properties as well (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

  • Anti-inflammatory Properties : A series of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated as potential anti-inflammatory agents. These compounds showed promising results in reducing inflammation with lower ulcerogenic potential compared to standard drugs, indicating their potential as safer anti-inflammatory medications (Sandeep B. Yewale, S. B. Ganorkar, K. Baheti, & Rupesh U. Shelke, 2012).

  • Synthesis of Heterocyclic Compounds : The synthesis of new heterocyclic compounds containing sulfonamido moieties has been explored, targeting the development of new antibacterial agents. These compounds showed high activities against bacterial strains, demonstrating the versatility of pyrazolo[3,4-d]pyrimidin-4-one derivatives in the development of new antimicrobials (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013).

Future Directions

The future directions for research on this compound could involve further investigations into its anticancer activity and its potential as a CDK2 inhibitor . Additionally, further studies could explore the synthesis of new derivatives and their biological activities .

properties

IUPAC Name

1-(2,3-dimethylphenyl)-5-phenacylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-7-6-10-18(15(14)2)25-20-17(11-23-25)21(27)24(13-22-20)12-19(26)16-8-4-3-5-9-16/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZFOLOTNOJSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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